Technical Monograph: Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate
Technical Monograph: Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate
This guide details the technical specifications, synthetic pathways, and application protocols for Ethyl (2R, 3S)-3-Boc-amino-2-piperidineacetate (CAS 150618-13-6). It is structured for medicinal chemists and process scientists requiring actionable data on this specific chiral building block.
Part 1: Chemical Identity & Stereochemical Architecture
This compound is a "privileged scaffold" in drug discovery—a conformationally constrained
Core Specifications
| Property | Specification |
| CAS Number | 150618-13-6 |
| IUPAC Name | Ethyl 2-[(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidin-2-yl]acetate |
| Molecular Formula | |
| Molecular Weight | 286.37 g/mol |
| Stereochemistry | (2R, 3S) – cis-configuration |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; Insoluble in water |
Stereochemical Significance
The (2R, 3S) configuration places the C2-acetate and C3-amino groups in a cis-relationship on the piperidine ring. This geometry is critical because it forces the molecule into a specific chair conformation that mimics the
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Drug Design Utility: Unlike flexible linear peptides, this scaffold locks pharmacophores (the amine and the acid/ester) into a precise spatial arrangement, increasing binding affinity for GPCRs (e.g., somatostatin, opioid receptors) and integrins (e.g., RGD mimetics).
Part 2: Synthetic Route & Manufacturing Strategy
The synthesis of CAS 150618-13-6 requires high stereocontrol to avoid the formation of the trans-isomer (2R, 3R). The most robust route utilizes a stereoselective hydrogenation of a
The "Ornithine-Lithioacetate" Route
This pathway ensures the cis-stereochemistry via substrate-directed hydrogenation.
Mechanism:
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Acylation:
-Boc- -Cbz-L-Ornithine is activated and reacted with ethyl lithioacetate to form a -keto ester. -
Cyclization/Deprotection: Hydrogenolytic removal of the Cbz group triggers spontaneous intramolecular Schiff base formation (imine).
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Stereoselective Reduction: Catalytic hydrogenation of the imine/enamine intermediate. The existing chiral center (from L-Ornithine) and the bulky Boc group direct the incoming hydrogen to the less hindered face, exclusively yielding the (2R, 3S) cis-isomer.
Figure 1: Stereoselective synthesis pathway transforming L-Ornithine into the cis-piperidine scaffold.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol: Stereoselective Hydrogenation
Context: This step converts the linear precursor to the cyclic chiral product. The "Self-Validating" aspect is the disappearance of the UV-active Cbz group and the appearance of the specific diastereomer.
Reagents:
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Substrate:
-keto ester derived from Boc-Orn(Z)-OH (1.0 eq) -
Catalyst: 10% Pd/C (10 wt% loading)
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Solvent: Ethanol (anhydrous)
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Hydrogen Source:
gas (balloon or 1-3 atm)
Workflow:
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Setup: Dissolve the
-keto ester in Ethanol (0.1 M concentration). Purge the vessel with . -
Catalyst Addition: Carefully add 10% Pd/C under inert atmosphere.
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Reaction: Introduce
atmosphere. Stir vigorously at 40°C for 4–6 hours.-
Critical Control Point: Monitoring at 40°C is crucial. Lower temperatures may stall the cyclization; higher temperatures may cause Boc-deprotection.
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Validation (TLC/LCMS): Monitor for the disappearance of the starting material (
in 1:1 Hex/EtOAc) and the Cbz group (UV active). The product is less UV active (ninhydrin stain required). -
Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate in vacuo.
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Purification: The crude oil usually crystallizes upon standing or trituration with hexane/ether. If necessary, purify via flash chromatography (SiO2, Hexane/EtOAc gradient).
Protocol: Quality Control (Chiral HPLC)
Context: Validating the Enantiomeric Excess (ee) and Diastereomeric Ratio (dr).
| Parameter | Condition |
| Column | Chiralpak AD-H or IA (Amylose-based) |
| Mobile Phase | Hexane : Isopropanol (90:10) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (Boc absorption) |
| Expected Result | (2R, 3S) isomer elutes distinct from (2S, 3R) enantiomer and (2R, 3R) trans-diastereomer. |
Part 4: Application in Drug Design
This scaffold is primarily used to synthesize Peptidomimetics . By hydrolyzing the ethyl ester, researchers obtain the free acid, which can be coupled to other amines. By deprotecting the Boc group, the amine can be coupled to carboxylic acids.
Key Therapeutic Areas
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Thrombin Inhibitors: Analogs of Argatroban where the central piperidine core is modified to alter solubility or binding pocket fit.
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Integrin Antagonists (RGD Mimetics): The distance between the basic nitrogen (position 3) and the carboxylate (position 2-acetate) mimics the Arg-Gly distance in the RGD sequence, blocking integrin receptors involved in thrombosis and cancer metastasis.
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Fibrinogen Receptor Antagonists: Used in anti-platelet aggregation agents.
Handling & Stability
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Storage: Store at +2°C to +8°C. Desiccate.
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Stability: Stable to air and moisture in solid form. In solution (especially acidic), the Boc group is labile. Avoid prolonged exposure to temperatures >60°C.
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Epimerization Risk: The C2 stereocenter is alpha to a carbonyl (ester). Strong bases (e.g., NaH, LDA) can cause epimerization to the thermodynamically more stable trans-isomer. Use mild bases (DIPEA, NMM) for coupling reactions.
References
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Stereospecific Synthesis of (2R,3S)-3-Amino-2-piperidineacetic Acid Derivatives. ChemInform, 24(33). (Describes the catalytic hydrogenation route from Boc-Orn(Z)-OH).
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Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. (Provides context on 3-amino piperidine handling and general synthesis strategies).
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Stereoselective synthesis of cis-3,4-disubstituted piperidines. Journal of Organic Chemistry, 2011.[1] (Background on stereocontrol in piperidine rings).
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Argatroban Injection Prescribing Information. FDA Access Data. (Illustrates the pharmacological relevance of piperidine-based thrombin inhibitors).




